Picromycin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

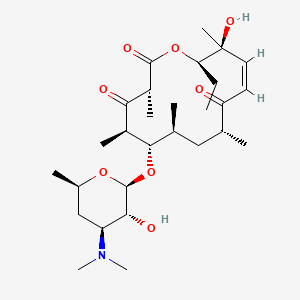

(3R,5R,6S,7S,9R,11Z,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-3,5,7,9,13-pentamethyl-1-oxacyclotetradec-11-ene-2,4,10-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H47NO8/c1-10-22-28(7,34)12-11-21(30)15(2)13-16(3)25(18(5)23(31)19(6)26(33)36-22)37-27-24(32)20(29(8)9)14-17(4)35-27/h11-12,15-20,22,24-25,27,32,34H,10,13-14H2,1-9H3/b12-11-/t15-,16+,17-,18+,19-,20+,22-,24-,25+,27+,28+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQBOFAUUTZOQE-QXIVUBCBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C=CC(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@](/C=C\C(=O)[C@@H](C[C@@H]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H47NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of Picromycin: A Technical Guide

Abstract

Picromycin, a 14-membered macrolide antibiotic, holds the distinction of being the first of its class to be isolated. This technical guide provides a comprehensive overview of the history of its discovery and the methodologies for its isolation. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of key processes.

Introduction

The discovery of this compound in the mid-20th century marked a significant milestone in the field of natural product chemistry and antibiotic research. As the first macrolide antibiotic to be identified, it laid the groundwork for the subsequent discovery and development of a plethora of clinically important macrolides, such as erythromycin. This guide delves into the historical context of its discovery, the producing microorganism, and the scientific endeavors that led to its isolation and structural elucidation.

History of Discovery

This compound was first isolated in 1951 by the German chemists Hans Brockmann and Willfried Hekel.[1][2] Their pioneering work involved the screening of actinomycete cultures for antimicrobial activity. They identified a strain of Streptomyces, later identified as Streptomyces venezuelae, that produced a bitter-tasting substance with antibiotic properties.[1][2] They named this compound "pikromycin," derived from the Greek word "pikros," meaning bitter.[2] The initial structural elucidation proved to be a complex challenge, and it was not until later that the full 14-membered lactone ring structure with a desosamine (B1220255) sugar moiety was confirmed.[1]

Producing Organism

The primary producer of this compound is the Gram-positive, filamentous bacterium Streptomyces venezuelae.[1] This soil-dwelling microorganism is a prolific source of various secondary metabolites, including other antibiotics. The biosynthesis of this compound in S. venezuelae is a complex process orchestrated by a modular polyketide synthase (PKS) system encoded by a dedicated gene cluster.[3]

Quantitative Data

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₄₇NO₈ | [4][5] |

| Molecular Weight | 525.7 g/mol | [4][5] |

| Appearance | Crystalline solid | [4] |

| Solubility | Soluble in DMSO | [4] |

| Minimum Inhibitory Concentration (MIC) | ||

| Escherichia coli | 50-60 µM | [4] |

| Staphylococcus aureus | 90-100 µM | [4] |

| Bacillus subtilis | 25-30 µM | [4] |

Experimental Protocols

The following sections detail the methodologies for the fermentation of Streptomyces venezuelae and the subsequent isolation and purification of this compound.

Fermentation of Streptomyces venezuelae

Objective: To cultivate S. venezuelae under conditions that promote the production of this compound.

Materials:

-

Streptomyces venezuelae ATCC 15439 culture

-

Seed medium (e.g., Tryptic Soy Broth)

-

Production medium (e.g., a nutrient-rich medium containing glucose, peptone, and yeast extract)

-

Shaker incubator

-

Sterile flasks

Protocol:

-

Inoculate a sterile seed medium with a fresh culture of S. venezuelae.

-

Incubate the seed culture at 28-30°C with shaking (e.g., 200 rpm) for 2-3 days to obtain a dense inoculum.

-

Transfer an appropriate volume of the seed culture to a larger volume of production medium in a sterile flask. The inoculum volume is typically 5-10% of the production medium volume.

-

Incubate the production culture at 28-30°C with shaking for 5-7 days. Monitor the production of this compound periodically using analytical techniques such as HPLC.

Isolation and Purification of this compound

Objective: To extract and purify this compound from the fermentation broth.

Materials:

-

Fermentation broth from S. venezuelae culture

-

Organic solvent (e.g., ethyl acetate, chloroform)

-

Brine solution (saturated NaCl)

-

Anhydrous sodium sulfate (B86663)

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Solvent system for chromatography (e.g., a gradient of chloroform (B151607) and methanol)

-

Crystallization solvent (e.g., acetone-hexane mixture)

-

Filtration apparatus

Protocol:

-

Extraction:

-

Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

-

Adjust the pH of the supernatant to alkaline (pH 8-9) to ensure this compound is in its free base form.

-

Extract the supernatant with an equal volume of an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic extracts and wash with brine solution to remove residual water.

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

-

Concentration:

-

Concentrate the dried organic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Chromatographic Purification:

-

Dissolve the crude extract in a minimal amount of the initial chromatography solvent.

-

Load the dissolved extract onto a silica gel column pre-equilibrated with the same solvent.

-

Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of methanol (B129727) in chloroform).

-

Collect fractions and monitor the presence of this compound using thin-layer chromatography (TLC) or HPLC.

-

Pool the fractions containing pure this compound.

-

-

Crystallization:

-

Concentrate the pooled fractions to a small volume.

-

Induce crystallization by adding a less polar solvent (e.g., hexane) to the concentrated solution (e.g., in acetone).

-

Allow the solution to stand at a low temperature (e.g., 4°C) to facilitate crystal formation.

-

Collect the crystals by filtration, wash with a cold, non-polar solvent, and dry under vacuum.

-

Visualizations

Experimental Workflow for this compound Isolation

References

- 1. Pikromycin - Wikipedia [en.wikipedia.org]

- 2. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis and combinatorial biosynthesis of pikromycin-related macrolides in Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Pikromycin | C28H47NO8 | CID 5282037 - PubChem [pubchem.ncbi.nlm.nih.gov]

Elucidation of the Picromycin Biosynthetic Pathway in Streptomyces venezuelae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picromycin, a 14-membered macrolide antibiotic, is a natural product of the soil bacterium Streptomyces venezuelae. While not used clinically itself, its unique biosynthesis, involving the production of multiple macrolide structures from a single gene cluster, offers a fascinating model for polyketide synthase (PKS) engineering and the generation of novel antibiotic derivatives.[1] This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the genetic and enzymatic machinery, presenting key quantitative data, and outlining experimental protocols for its study.

The this compound Biosynthetic Gene Cluster (pik)

The biosynthesis of this compound and its related macrolides is orchestrated by the pik gene cluster, an approximately 60 kb region of DNA in Streptomyces venezuelae ATCC 15439.[1] This cluster is organized into five distinct loci:

-

pikA : Encodes the modular type I polyketide synthase (PKS) responsible for assembling the macrolactone core.

-

des : A set of genes (desI-desVIII) responsible for the biosynthesis of the deoxyamino sugar, D-desosamine, and its attachment to the macrolactone.[1]

-

pikC : Encodes a cytochrome P450 hydroxylase that performs the final tailoring step.[1]

-

pikD : A positive regulatory gene essential for the expression of the pikA and des operons.[2]

-

pikR : Contains genes conferring resistance to this compound.[1]

The Biosynthetic Pathway: A Step-by-Step Elucidation

The biosynthesis of this compound can be dissected into three major stages: polyketide synthesis, deoxysugar synthesis and glycosylation, and post-PKS tailoring.

Polyketide Macrolactone Assembly

A remarkable feature of the pikromycin (B1677795) PKS is its ability to produce two different macrolactone rings: the 12-membered 10-deoxymethynolide (B1237683) and the 14-membered narbonolide.[1] Narbonolide serves as the direct precursor to pikromycin.

Desosamine Synthesis and Glycosylation

The deoxysugar moiety, D-desosamine, is crucial for the biological activity of this compound. Its synthesis begins with TDP-glucose and is carried out by a series of enzymes encoded by the des gene cluster (DesI-DesVI).[1][5]

The completed TDP-D-desosamine is then transferred to the 14-membered macrolactone, narbonolide, by the glycosyltransferase DesVII, a process that requires the auxiliary protein DesVIII for activity.[5][6] This glycosylation step yields the intermediate narbomycin (B1235643).

Post-PKS Hydroxylation

The final step in this compound biosynthesis is the stereospecific hydroxylation of narbomycin at the C-12 position. This reaction is catalyzed by the cytochrome P450 monooxygenase, PikC.[7][8] This hydroxylation converts narbomycin into the final product, pikromycin.

Quantitative Data

The following tables summarize key quantitative data related to the this compound biosynthetic pathway.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Substrate | KM | kcat | Reference |

| PikC | Narbomycin | - | 1.4 s-1 | [9] |

| PikC | YC-17 | 98.9 µM (KD) | - | [2][10] |

| PikC | Narbomycin | 234.5 µM (KD) | - | [2][10] |

KD represents the dissociation constant.

Table 2: Production of Pikromycin and Intermediates in Engineered S. venezuelae Strains

| Strain | Genetic Modification | Product | Titer | Reference |

| Wild-type with BCDH overexpression | Overexpression of branched-chain α-keto acid dehydrogenase | Pikromycin | 25 mg/L | |

| Engineered Strain | Overexpression of BCDH and methylmalonyl-CoA mutase | Total macrolides | 43 mg/L | |

| NM1 | AQF52_RS24510 overexpression and AQF52_RS30320 knockdown | Pikromycin | 295.25 mg/L | |

| PikAI deletion mutant | Feeding with synthetic triketide | Pikromycin | 11% of wild-type | |

| AX905 | Deletion of pikAV (Type II thioesterase) | Pikromycin | <5% of wild-type | [11] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to elucidate the this compound biosynthetic pathway.

Targeted Gene Knockout in Streptomyces venezuelae

Objective: To inactivate a specific gene within the pik cluster to study its function. This protocol is based on PCR-targeting and homologous recombination.

Procedure:

-

Construct a gene replacement cassette: A cassette containing an antibiotic resistance marker (e.g., apramycin (B1230331) resistance) flanked by regions homologous to the upstream and downstream sequences of the target gene is constructed using PCR.[12]

-

Introduce the cassette into S. venezuelae: The gene replacement cassette is introduced into S. venezuelae protoplasts via transformation or by conjugation from an E. coli donor strain.[12]

-

Select for double-crossover mutants: Colonies are selected on media containing the appropriate antibiotic. Resistant colonies are then screened for the loss of a second marker present on the delivery vector (if applicable) to identify clones that have undergone a double-crossover event, resulting in the replacement of the target gene with the resistance cassette.[12]

-

Confirm the knockout: The gene knockout is confirmed by PCR analysis of genomic DNA from the mutant strain using primers that flank the target gene.[12]

Heterologous Expression and Purification of PikC

Objective: To produce and purify the PikC enzyme for in vitro studies.

Procedure:

-

Clone the pikC gene: The pikC gene is amplified from S. venezuelae genomic DNA and cloned into an E. coli expression vector, often with a tag (e.g., His-tag) to facilitate purification.[13]

-

Express the protein: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced, for example, with isopropyl-β-D-thiogalactopyranoside (IPTG). Optimal expression of soluble PikC has been achieved by inducing cultures at an OD600 of 3.84 with 0.4 mM IPTG and incubating at 20°C for 24 hours.[13]

-

Cell lysis and purification: The E. coli cells are harvested, lysed, and the soluble fraction is collected. The tagged PikC protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).[13]

In Vitro Assay of PikC Hydroxylase Activity

Objective: To measure the enzymatic activity of purified PikC.

Procedure:

-

Reaction setup: A typical reaction mixture contains purified PikC, the substrate (e.g., narbomycin), a redox partner system (e.g., spinach ferredoxin and ferredoxin-NADP+ reductase), and NADPH in a suitable buffer.

-

Incubation: The reaction is initiated by the addition of NADPH and incubated at a controlled temperature (e.g., 30°C).

-

Product extraction and analysis: The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate). The extracted products are then analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the hydroxylated products.

In Vitro Assay of DesVII/DesVIII Glycosyltransferase Activity

Objective: To measure the glycosylation activity of the DesVII/DesVIII enzyme complex.[6]

Procedure:

-

Enzyme preparation: DesVII and DesVIII are co-expressed and purified, or purified separately and then combined.

-

Reaction setup: The assay mixture contains the purified DesVII/DesVIII complex, the macrolactone acceptor (e.g., 10-deoxymethynolide or narbonolide), and the sugar donor (TDP-D-desosamine) in a suitable buffer.[6]

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 29°C).[6]

-

Product extraction and analysis: Aliquots are taken at different time points, and the reaction is quenched. The products are extracted and analyzed by HPLC or LC-MS to monitor the formation of the glycosylated product.[6]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To quantify the transcript levels of pik biosynthetic genes.[14]

Procedure:

-

RNA isolation: Total RNA is isolated from S. venezuelae cultures grown under specific conditions.[15]

-

cDNA synthesis: The isolated RNA is treated with DNase I to remove any contaminating genomic DNA, and then reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[15]

-

qRT-PCR: The cDNA is used as a template for PCR with primers specific to the target genes (e.g., pikA, desI, pikC). The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.[14]

-

Data analysis: The relative expression levels of the target genes are determined by comparing their amplification curves to that of a constitutively expressed housekeeping gene (internal control).[14]

Visualizations

The following diagrams illustrate key aspects of the this compound biosynthetic pathway and experimental workflows.

Caption: Overview of the this compound biosynthetic pathway.

Caption: Workflow for targeted gene knockout.

Caption: Workflow for qRT-PCR gene expression analysis.

Conclusion

The this compound biosynthetic pathway in Streptomyces venezuelae is a versatile system that has provided significant insights into the mechanisms of modular polyketide synthesis, deoxysugar biosynthesis, and enzymatic tailoring reactions. The inherent flexibility of the enzymes involved, particularly the polyketide synthase and the cytochrome P450 hydroxylase, makes this pathway an attractive target for combinatorial biosynthesis and the generation of novel macrolide antibiotics. The experimental protocols and data presented in this guide provide a solid foundation for researchers aiming to further explore and engineer this fascinating biosynthetic machinery.

References

- 1. Acyl-CoA subunit selectivity in the terminal pikromycin polyketide synthase module: steady-state kinetics and active-site occupancy analysis by FTICR-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of Transient and Catalytic Desosamine-binding Pockets in Cytochrome P-450 PikC from Streptomyces venezuelae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. uniprot.org [uniprot.org]

- 6. Characterization of the Glycosyltransferase DesVII and Its Auxiliary Partner Protein DesVIII in the Methymycin/Pikromycin Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytochrome P450 monooxygenase PikC (Streptomyces venezuelae) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The Structural Basis for Substrate Anchoring, Active Site Selectivity, and Product Formation by P450 PikC from Streptomyces venezuelae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of the macrolide P-450 hydroxylase from Streptomyces venezuelae which converts narbomycin to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Glycosyltransferase DesVII - Wikipedia [en.wikipedia.org]

- 12. Characterization and Analysis of the PikD Regulatory Factor in the Pikromycin Biosynthetic Pathway of Streptomyces venezuelae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Heterologous expression of pikromycin biosynthetic gene cluster using Streptomyces artificial chromosome system - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exploratory Growth in Streptomyces venezuelae Involves a Unique Transcriptional Program, Enhanced Oxidative Stress Response, and Profound Acceleration in Response to Glycerol - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Picromycin: A Technical Guide to a Selective Macrolide Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picromycin, the first macrolide antibiotic to be isolated, serves as a critical model for understanding the nuanced mechanisms of protein synthesis inhibition. This technical guide provides an in-depth exploration of this compound's mechanism of action, focusing on its interaction with the bacterial ribosome and its context-dependent effects on translation. Through a comprehensive review of structural, biochemical, and genetic data, this document elucidates the molecular basis of this compound's activity, details key experimental methodologies for its study, and presents quantitative data to inform further research and development in the field of macrolide antibiotics.

Introduction

This compound is a 14-membered macrolide antibiotic produced by Streptomyces venezuelae.[1] While not a frontline clinical agent itself, its unique structural and functional properties have made it a subject of intense research, particularly in the context of overcoming antibiotic resistance. Unlike many other macrolides, this compound is a natural ketolide, a subclass of macrolides that includes clinically important drugs.[2] This guide delves into the core of this compound's action: its binding to the bacterial ribosome and the subsequent selective inhibition of protein synthesis.

Mechanism of Action: A Context-Specific Blockade of the Nascent Peptide Exit Tunnel

The primary target of this compound, like all macrolide antibiotics, is the 50S subunit of the bacterial ribosome.[2] this compound exerts its bacteriostatic effect by arresting protein synthesis. However, its mechanism is not a simple steric blockade but a more sophisticated, context-specific inhibition of translation.[2][3]

2.1. Binding to the 50S Ribosomal Subunit

Crystallographic and biochemical studies have precisely mapped the binding site of this compound within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[2] The NPET is a channel through which the growing polypeptide chain emerges from the ribosome. This compound lodges itself in the upper region of this tunnel, in close proximity to the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for peptide bond formation.

The binding of this compound is primarily mediated by interactions with specific nucleotides of the 23S rRNA, most notably A2058 and A2059 (E. coli numbering).[2] The desosamine (B1220255) sugar moiety of this compound plays a crucial role in this interaction.[2]

2.2. Selective Inhibition of Protein Synthesis

A key feature that distinguishes this compound and other ketolides from older macrolides like erythromycin (B1671065) is their capacity for context-specific inhibition of translation.[2][3] Rather than halting the synthesis of all proteins, this compound selectively arrests the translation of a subset of cellular proteins. This selectivity is dictated by the amino acid sequence of the nascent polypeptide chain as it traverses the NPET.

Specific peptide motifs have been identified that, when encountered by the ribosome in the presence of this compound, trigger translational stalling.[2] This suggests a complex interplay between the antibiotic, the ribosomal tunnel, and the nascent chain. The ribosome, with this compound bound, can synthesize proteins that lack these "problematic" sequences, while the synthesis of proteins containing these motifs is efficiently blocked.[2][3] This selective action is a critical area of research for the development of next-generation macrolides with tailored activities and reduced side effects.

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data on the antimicrobial activity and inhibitory properties of this compound.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacterial Strains

| Bacterial Strain | MIC (µg/mL) | Reference |

| Escherichia coli | 400 | [2] |

| Staphylococcus aureus | N/A | [4] |

| Bacillus subtilis | N/A | [4] |

Table 2: Inhibition of Bulk Protein Synthesis by this compound

| Parameter | Value | Cell Type | Conditions | Reference |

| Inhibition of protein synthesis | ~60% of proteins continue to be synthesized | E. coli | 100-fold MIC (400 µg/mL) | [2] |

Note: This data highlights the selective nature of this compound's inhibition, where a significant portion of protein synthesis continues even at high concentrations.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

4.1. In Vitro Translation Inhibition Assay

This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system.

Principle: A coupled transcription-translation system is used to synthesize a reporter protein (e.g., luciferase) in the presence of varying concentrations of the antibiotic. The amount of synthesized protein is quantified by measuring the reporter's activity (e.g., luminescence), which is inversely proportional to the inhibitory activity of the antibiotic.[5][6]

Protocol:

-

Reaction Setup: Prepare a master mix containing a commercial cell-free transcription-translation system (e.g., PURExpress®), a DNA template encoding a reporter gene (e.g., firefly luciferase), and all necessary amino acids and energy sources.

-

Antibiotic Dilution: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).

-

Assay Plate Preparation: In a 96-well plate, add the desired concentrations of this compound to individual wells. Include a no-antibiotic control (vehicle only) and a no-template control (background).

-

Initiation of Reaction: Add the master mix to each well to start the transcription and translation reactions.

-

Incubation: Incubate the plate at 37°C for 1-2 hours to allow for protein synthesis.

-

Quantification: Add the appropriate substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase) to each well.

-

Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the no-antibiotic control. The IC50 value (the concentration of antibiotic that inhibits 50% of protein synthesis) can be determined by plotting the percentage of inhibition against the antibiotic concentration and fitting the data to a dose-response curve.

4.2. Ribosome Filter Binding Assay

This assay directly measures the binding of radiolabeled this compound to the 50S ribosomal subunit.

Principle: This technique relies on the ability of nitrocellulose membranes to bind large molecules like ribosomes, while small molecules like unbound antibiotics pass through. By using a radiolabeled antibiotic, the amount of antibiotic bound to the ribosome can be quantified.[7]

Protocol:

-

Preparation of Ribosomes: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli) and subsequently purify the 50S subunits by sucrose (B13894) gradient centrifugation.

-

Radiolabeling of this compound: Synthesize or obtain [³H]- or [¹⁴C]-labeled this compound.

-

Binding Reaction: In a series of tubes, incubate a fixed concentration of purified 50S ribosomal subunits with increasing concentrations of radiolabeled this compound in a suitable binding buffer (e.g., containing Tris-HCl, MgCl₂, NH₄Cl, and β-mercaptoethanol). Include a control with no ribosomes to measure non-specific binding to the filter.

-

Incubation: Incubate the reactions at 37°C for a sufficient time to reach binding equilibrium (e.g., 30 minutes).

-

Filtration: Rapidly filter the reaction mixtures through a nitrocellulose membrane under vacuum.

-

Washing: Wash the filters with ice-cold binding buffer to remove unbound radiolabeled this compound.

-

Quantification: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding (from the no-ribosome control) from the total binding to obtain specific binding. Plot the specific binding against the concentration of free radiolabeled this compound. The dissociation constant (Kd) can be determined by fitting the data to a saturation binding curve.

4.3. Toeprinting Assay

This assay maps the precise location of ribosome stalling on an mRNA template induced by an antibiotic.

Principle: A DNA primer is annealed to an mRNA template downstream of the coding sequence. Reverse transcriptase is then used to synthesize a complementary DNA (cDNA) strand. If a ribosome is stalled on the mRNA, the reverse transcriptase will be blocked, resulting in a truncated cDNA product (a "toeprint"). The size of this toeprint, determined by gel electrophoresis, reveals the exact position of the stalled ribosome.[8][9]

Protocol:

-

Template Preparation: Prepare an in vitro transcribed mRNA encoding a short open reading frame (ORF), preferably one known to contain a macrolide-sensitive stalling motif.

-

Primer Labeling: 5'-end label a DNA primer complementary to a sequence downstream of the ORF with a radioactive isotope (e.g., ³²P).

-

In Vitro Translation Reaction: Set up an in vitro translation reaction containing the mRNA template, purified ribosomes, tRNAs, and amino acids.

-

Addition of Antibiotic: Add this compound to the reaction mixture to induce ribosome stalling. Include a control reaction without the antibiotic.

-

Primer Annealing: Add the radiolabeled primer to the reaction and anneal it to the mRNA.

-

Primer Extension: Add reverse transcriptase and dNTPs to the reaction to initiate cDNA synthesis.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing formamide (B127407) and EDTA).

-

Gel Electrophoresis: Separate the cDNA products on a denaturing polyacrylamide sequencing gel.

-

Visualization and Analysis: Visualize the radioactive bands by autoradiography or phosphorimaging. The appearance of a specific band in the presence of this compound that is absent or reduced in the control indicates a ribosome stall site. The precise position of the stall can be determined by running a DNA sequencing ladder alongside the samples.

4.4. Cryo-Electron Microscopy (Cryo-EM) of the this compound-Ribosome Complex

This technique provides high-resolution structural information about the interaction of this compound with the ribosome.

Principle: A purified solution of the this compound-ribosome complex is rapidly frozen in a thin layer of vitreous (non-crystalline) ice. The frozen sample is then imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images of individual ribosome particles are collected and computationally processed to generate a 3D reconstruction of the complex, revealing the atomic details of the antibiotic-ribosome interaction.[10]

Protocol:

-

Complex Formation: Incubate purified 70S ribosomes or 50S subunits with a molar excess of this compound to ensure saturation of the binding site.

-

Grid Preparation: Apply a small volume (3-4 µL) of the complex solution to a cryo-EM grid (a small copper grid covered with a perforated carbon film).

-

Plunge-Freezing: Blot the grid to create a thin film of the solution and then rapidly plunge it into a cryogen (e.g., liquid ethane) to vitrify the sample.

-

Data Collection: Transfer the frozen grid to a cryo-electron microscope. Collect a large dataset of images (micrographs) of the ribosome particles at various orientations.

-

Image Processing:

-

Particle Picking: Computationally identify and extract individual ribosome particle images from the micrographs.

-

2D Classification: Classify the particle images into different views to assess sample homogeneity.

-

3D Reconstruction: Generate an initial 3D model and refine it iteratively using the 2D class averages to achieve a high-resolution 3D map of the this compound-ribosome complex.

-

-

Model Building and Analysis: Build an atomic model of the ribosome and this compound into the cryo-EM density map. Analyze the interactions between the antibiotic and the ribosomal RNA and proteins.

Signaling Pathways and Experimental Workflows

5.1. Mechanism of Action of this compound

The following diagram illustrates the mechanism by which this compound inhibits bacterial protein synthesis.

Figure 1. Mechanism of action of this compound.

5.2. Experimental Workflow: In Vitro Translation Inhibition Assay

The following diagram outlines the key steps in a typical in vitro translation inhibition assay.

Figure 2. Workflow for an in vitro translation inhibition assay.

Conclusion

This compound, as a minimalist natural ketolide, provides a powerful tool for dissecting the intricate mechanisms of macrolide action. Its context-specific inhibition of protein synthesis, mediated by interactions within the nascent peptide exit tunnel, represents a paradigm shift from the view of macrolides as simple tunnel pluggers. The experimental protocols and quantitative data presented in this guide offer a framework for researchers to further investigate the nuanced interactions between macrolides, the ribosome, and the nascent polypeptide chain. A deeper understanding of these mechanisms is paramount for the rational design of new antibiotics that can circumvent existing resistance mechanisms and address the urgent threat of multidrug-resistant bacteria.

References

- 1. Pikromycin - Wikipedia [en.wikipedia.org]

- 2. Co-produced natural ketolides methymycin and pikromycin inhibit bacterial growth by preventing synthesis of a limited number of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Co-produced natural ketolides methymycin and pikromycin inhibit bacterial growth by preventing synthesis of a limited number of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Toeprint Assays for Detecting RNA Structure and Protein-RNA Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cryo-EM structure of Mycobacterium tuberculosis 50S ribosomal subunit bound with clarithromycin reveals dynamic and specific interactions with macrolides - PMC [pmc.ncbi.nlm.nih.gov]

Picromycin: A Comprehensive Technical Guide to its Physicochemical Properties and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of Picromycin, a macrolide antibiotic. All quantitative data is presented in structured tables for ease of reference. Furthermore, this guide details the biosynthetic pathway of this compound, visualized through a comprehensive diagram generated using Graphviz, to facilitate a deeper understanding of its molecular genesis.

Molecular Formula and Structure

This compound, also known as Pikromycin, is a 14-membered macrolide antibiotic.[1] Its chemical structure consists of a 14-membered lactone ring glycosidically linked to the aminosugar D-desosamine.[2]

Molecular Formula: C₂₈H₄₇NO₈[1][2][3][4][5][6][7]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of drug delivery systems.

| Property | Value | Source(s) |

| Molecular Weight | 525.7 g/mol | [2][3][4] |

| 525.68 g/mol | [1][5] | |

| 525.67 g/mol | [6][8][9] | |

| Melting Point | 169.5-170 °C | [8] |

| Appearance | White crystalline solid | [2] |

| Very bitter, rectangular platelets from methanol | [8] | |

| Solubility | Soluble in DMSO and methanol.[2][4] | [2][4] |

| Very sparingly soluble in water, petroleum ether, and carbon disulfide.[8] | [8] | |

| Solubility in ethanol: 3.5 g/100 ml at 20°C.[8] | [8] | |

| Freely soluble in acetone, benzene, chloroform, ethyl acetate, and dioxane.[8] | [8] | |

| Moderately soluble in ether.[8] | [8] | |

| pKa | Data not available in the searched literature. | |

| UV Maximum | 225 nm (in ethanol) | [8] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound were not explicitly available in the reviewed literature. However, general advanced methods for studying the structure and interactions of macrolide antibiotics include Nuclear Magnetic Resonance (NMR) spectroscopy and molecular modeling.[10] The determination of properties such as melting point would typically involve standard laboratory techniques using a melting point apparatus. Solubility is determined by adding a solute to a solvent until saturation is reached, followed by quantification of the dissolved solute.

Biosynthesis of this compound

This compound is a natural product biosynthesized by the bacterium Streptomyces venezuelae.[1][3] Its biosynthesis is a complex process involving a Type I polyketide synthase (PKS) and a series of post-PKS tailoring enzymes. The PKS assembles the 14-membered macrolactone core, narbonolide, from propionate (B1217596) and methylmalonate extender units.[1][11] Following the creation of the macrolactone, a glycosyltransferase attaches the deoxysugar TDP-desosamine. The final step is a hydroxylation reaction catalyzed by a cytochrome P450 monooxygenase, PikC, to yield this compound.[1][11]

The following diagram illustrates the key steps in the biosynthetic pathway of this compound.

Caption: Biosynthetic pathway of this compound.

References

- 1. Pikromycin - Wikipedia [en.wikipedia.org]

- 2. toku-e.com [toku-e.com]

- 3. Pikromycin | C28H47NO8 | CID 5282037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. merckindex.rsc.org [merckindex.rsc.org]

- 6. scbt.com [scbt.com]

- 7. Pikromycin | 19721-56-3 | UAA72156 | Biosynth [biosynth.com]

- 8. This compound [drugfuture.com]

- 9. apexbt.com [apexbt.com]

- 10. Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Methymycin/Pikromycin Biosynthetic Pathway: A Model for Metabolic Diversity in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Machinery: A Technical Guide to the Picromycin Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the gene cluster responsible for the biosynthesis of picromycin, a macrolide antibiotic produced by Streptomyces venezuelae. This compound and its derivatives are of significant interest due to their potential as scaffolds for the development of new antibiotics to combat drug-resistant pathogens. This document details the genetic organization, key enzymatic functions, regulatory mechanisms, and experimental methodologies crucial for studying and engineering this fascinating biosynthetic pathway.

The this compound Biosynthetic Gene Cluster: An Architectural Overview

The this compound biosynthetic gene cluster from Streptomyces venezuelae spans approximately 60 kb and comprises 18 distinct open reading frames (ORFs).[1][2] These genes are organized into five functionally distinct loci: pikA, des, pikC, pikD, and pikR.[1][2] This modular organization governs the assembly of the polyketide backbone, the biosynthesis and attachment of a deoxysugar moiety, subsequent chemical modifications, and self-resistance.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the this compound gene cluster and its product.

Table 1: Overview of the this compound Biosynthetic Gene Cluster

| Property | Value | Reference |

| Total Size | ~60 kb | [1][2] |

| Number of Genes | 18 | [1][2] |

| Producing Organism | Streptomyces venezuelae | [1] |

Table 2: Key Genes and Their Deduced Functions

| Gene Locus | Gene(s) | Deduced Function |

| pikA | pikAI, pikAII, pikAIII, pikAIV, pikAV | Type I Polyketide Synthase (PKS) responsible for macrolactone core synthesis.[1][2] |

| des | desI-desVIII | Biosynthesis of the deoxysugar TDP-desosamine and its attachment to the macrolactone.[1][3] |

| pikC | pikC | Cytochrome P450 hydroxylase that modifies the macrolide ring.[1][2] |

| pikD | pikD | Transcriptional activator for the pik gene cluster.[1][4] |

| pikR | pikRI, pikRII | Macrolide resistance genes providing self-protection to the host.[1] |

Table 3: Properties of Key Proteins and the Final Product

| Molecule | Molecular Weight | Molecular Formula |

| PikD Protein | ~101 kDa (predicted) | - |

| This compound | 525.683 g/mol | C28H47NO8[3] |

The Biosynthetic Pathway: From Precursors to this compound

The biosynthesis of this compound is a multi-step process orchestrated by the enzymes encoded by the pik gene cluster. The pathway can be conceptually divided into three main stages: polyketide synthesis, deoxysugar synthesis and glycosylation, and post-PKS modification.

Polyketide Backbone Formation

Deoxysugar Biosynthesis and Glycosylation

The des locus is responsible for the synthesis of the deoxysugar, D-desosamine, from glucose-1-phosphate.[1] The genes desI-desVI encode the enzymes for this transformation.[1][3] The glycosyltransferase, DesVII, then attaches the activated desosamine (B1220255) sugar to the macrolactone core, a crucial step for the biological activity of the final molecule.[1]

Post-PKS Tailoring

Following glycosylation, the macrolide undergoes a final modification by the cytochrome P450 hydroxylase, PikC.[1][2] This enzyme introduces a hydroxyl group at a specific position on the macrolide ring, converting narbomycin (B1235643) into this compound.[3]

Regulation of the this compound Gene Cluster

The expression of the this compound biosynthetic genes is tightly controlled. The pikD gene, located at one end of the cluster, encodes a transcriptional activator that plays a crucial role in regulating the entire pathway.[4]

The Role of PikD

PikD belongs to the LAL (Large ATP-binding regulators of the LuxR family) family of transcriptional regulators.[5] Deletion of pikD results in the complete loss of this compound production, indicating its essential role as a positive regulator.[6] PikD is believed to control the expression of the pikA (PKS) and des (deoxysugar) operons, thereby initiating the biosynthetic cascade.[6]

References

- 1. Heterologous expression of pikromycin biosynthetic gene cluster using Streptomyces artificial chromosome system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Methymycin/Pikromycin Biosynthetic Pathway: A Model for Metabolic Diversity in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pikromycin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Identification of a bioactive 51-membered macrolide complex by activation of a silent polyketide synthase in Streptomyces ambofaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A High-Yield Streptomyces TX-TL Toolkit for Synthetic Biology and Natural Product Applications - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on the Antibacterial Spectrum of Picromycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picromycin, first isolated in 1950 from Streptomyces venezuelae, holds the distinction of being the first discovered macrolide antibiotic.[1] While not as clinically prevalent as its later-generation counterparts, this compound serves as a crucial scaffold for the synthesis of novel ketolide antibiotics.[2] This technical guide provides an in-depth overview of the initial studies on the antibacterial spectrum of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Data Presentation: Antibacterial Spectrum of this compound

The antibacterial activity of this compound is primarily directed against Gram-positive bacteria, with limited efficacy against Gram-negative species.[3] This is a characteristic feature of macrolide antibiotics. The following table summarizes the available quantitative data on the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains. The MIC values, representing the lowest concentration of an antibiotic that prevents visible growth of a microorganism, are a key indicator of antibacterial potency.[4]

| Test Organism | Strain | MIC (µM) | MIC (µg/mL) | Reference |

| Bacillus subtilis | - | 25-30 | 13.3 - 16.0 | [3] |

| Bacillus subtilis | 168 | 12.5 | 6.7 | [5] |

| Escherichia coli | TolC | 50-60 | 26.7 - 32.0 | [3][6] |

| Staphylococcus aureus | NorA | 90-100 | 48.0 - 53.4 | [3][6] |

Note: The molecular weight of this compound (525.69 g/mol ) was used for the conversion from µM to µg/mL.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the antibacterial spectrum of a compound. The broth microdilution method is a widely accepted and standardized procedure for this purpose.

Broth Microdilution Method for MIC Determination

This protocol is synthesized from established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

-

Bacterial Culture: A fresh, pure culture of the test organism grown on an appropriate agar (B569324) medium.

-

Broth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for most aerobic bacteria.

-

This compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration.

-

96-Well Microtiter Plates: Sterile, U-bottomed or flat-bottomed microtiter plates.

-

Inoculum Preparation: A bacterial suspension is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

2. Serial Dilution of this compound:

-

A two-fold serial dilution of the this compound stock solution is performed in the 96-well microtiter plate using the broth medium.

-

This creates a range of decreasing concentrations of this compound across the wells of a row.

-

Typically, the first well contains the highest concentration of the antibiotic, and the subsequent wells contain progressively lower concentrations.

3. Inoculation:

-

Each well containing the diluted this compound and the growth control well is inoculated with the standardized bacterial suspension.

-

A sterility control well (broth medium only) and a growth control well (broth medium with the bacterial inoculum but no antibiotic) are included on each plate.

4. Incubation:

-

The inoculated microtiter plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.

5. Determination of MIC:

-

Following incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth of the test organism.

-

Growth is indicated by the presence of turbidity or a pellet of cells at the bottom of the well.

-

The MIC value is typically reported in µg/mL or µM.

Visualizations

Mechanism of Action: Inhibition of Protein Synthesis

This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in bacteria. It binds to the 23S rRNA component of the 50S ribosomal subunit, thereby blocking the exit tunnel through which nascent polypeptide chains emerge. This prevents the elongation of the polypeptide chain and ultimately halts protein synthesis, leading to the inhibition of bacterial growth.

Caption: this compound's mechanism of action: Inhibition of bacterial protein synthesis.

Experimental Workflow: MIC Determination by Broth Microdilution

The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

The initial studies on this compound reveal its activity primarily against Gram-positive bacteria, a characteristic trait of macrolide antibiotics. The provided quantitative data, though limited in scope, offers a foundational understanding of its antibacterial spectrum. The detailed experimental protocol for MIC determination using the broth microdilution method provides a standardized approach for further research and comparative studies. The visualizations of its mechanism of action and the experimental workflow serve as clear guides for researchers in the field. Further comprehensive studies involving a broader range of clinical isolates are necessary to fully elucidate the antibacterial potential of this compound and its derivatives.

References

- 1. cmac-journal.ru [cmac-journal.ru]

- 2. Antimicrobial Susceptibility of Clinically Relevant Gram-Positive Anaerobic Cocci Collected over a Three-Year Period in the Netherlands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 4. Generation of Novel Pikromycin Antibiotic Products Through Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]

- 6. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]

The Desosamine Moiety: A Linchpin in the Bioactivity of Picromycin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Picromycin, a 14-membered macrolide antibiotic, exerts its antibacterial effect by inhibiting protein synthesis through binding to the bacterial ribosome. A critical component of its molecular structure is the desosamine (B1220255) sugar, a 3-(dimethylamino)-3,4,6-trideoxyhexose. This technical guide provides a comprehensive analysis of the pivotal role of this sugar moiety in the bioactivity of this compound. Through a synthesis of available data, detailed experimental methodologies, and visual representations of molecular interactions and pathways, this document elucidates the indispensable nature of the desosamine sugar for this compound's antibacterial efficacy.

Introduction

Macrolide antibiotics represent a cornerstone in the treatment of bacterial infections. Their mechanism of action involves the obstruction of the nascent peptide exit tunnel (NPET) of the large ribosomal subunit, thereby stalling protein synthesis.[1][2] this compound, one of the simplest natural ketolides, consists of a 14-membered macrolactone ring to which a single desosamine sugar is attached.[2] This structural simplicity makes it an excellent model for studying the fundamental interactions between macrolides and the ribosome.

The desosamine sugar has long been considered crucial for the bioactivity of macrolides.[3] This guide aims to provide a detailed technical overview of the experimental evidence and structural basis for this assertion, with a specific focus on this compound. We will explore the quantitative differences in bioactivity between this compound and its aglycone, narbonolide (B1238728), and detail the experimental protocols used to derive this data. Furthermore, we will visualize the key interactions and pathways involved, offering a multi-faceted resource for researchers in the field of antibiotic development.

Quantitative Analysis of Bioactivity

The most direct method to ascertain the importance of the desosamine sugar is to compare the antibacterial activity of this compound with that of its aglycone, narbonolide, which lacks this sugar moiety. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Escherichia coli | 16 - >1024 | [Macrolide Resistance and In Vitro Potentiation by Peptidomimetics in Porcine Clinical Escherichia coli] |

| Staphylococcus aureus | 3.125 - 6.25 | [Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters] |

| Bacillus subtilis | Data not available |

Note: The wide range of MIC values for E. coli reflects the intrinsic resistance of many strains to macrolides. The provided data for S. aureus is for potent derivatives of other small molecules, but serves as a general reference for the susceptibility of this species to antimicrobial compounds.

The dramatic difference in bioactivity, with this compound being an active antibiotic and narbonolide being largely inactive, underscores the essential role of the desosamine sugar.

The Structural Basis for Desosamine's Role

The desosamine sugar is not merely a passive structural component; it actively participates in the binding of this compound to its ribosomal target. X-ray crystallography studies of macrolide-ribosome complexes have revealed the precise interactions that anchor the antibiotic within the NPET.

Ribosomal Binding

The desosamine moiety of this compound extends into a specific pocket within the 23S rRNA of the 50S ribosomal subunit. Key interactions include:

-

Hydrogen Bonding: The hydroxyl and dimethylamino groups of the desosamine sugar form critical hydrogen bonds with specific nucleotides of the 23S rRNA. These interactions are fundamental to the stable binding of the macrolide to the ribosome.

-

Hydrophobic Interactions: The sugar ring itself participates in hydrophobic interactions with the ribosomal tunnel, further stabilizing the complex.

The following diagram illustrates the general binding of a macrolide antibiotic with its desosamine sugar within the nascent peptide exit tunnel of the ribosome.

Without the desosamine sugar, the aglycone (narbonolide) lacks these crucial anchoring points, resulting in a significantly lower binding affinity for the ribosome and, consequently, a loss of antibacterial activity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the bioactivity of this compound and the role of its desosamine sugar.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound and Narbonolide stock solutions (dissolved in a suitable solvent, e.g., DMSO)

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Protocol:

-

Bacterial Inoculum Preparation: a. From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing 5 mL of CAMHB. c. Incubate at 37°C with shaking until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Antibiotic Dilution Series: a. Prepare a series of twofold dilutions of this compound and narbonolide in CAMHB in the 96-well plate. The concentration range should be chosen to encompass the expected MIC. A typical range for this compound would be 0.06 to 128 µg/mL. b. The final volume in each well should be 50 µL.

-

Inoculation: a. Add 50 µL of the diluted bacterial suspension to each well containing the antibiotic dilutions. b. This brings the final volume in each well to 100 µL. c. Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).

-

Incubation: a. Incubate the microtiter plate at 37°C for 18-24 hours.

-

MIC Determination: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth. c. Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a plate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.

The following diagram outlines the workflow for the MIC determination experiment.

In Vitro Translation Inhibition Assay

This assay directly measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Materials:

-

E. coli S30 extract system for in vitro translation (e.g., Promega)

-

Plasmid DNA encoding a reporter protein (e.g., luciferase or GFP)

-

[³⁵S]-methionine

-

This compound and Narbonolide stock solutions

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Protocol:

-

Reaction Setup: a. On ice, assemble the in vitro translation reactions according to the manufacturer's instructions. A typical reaction includes S30 extract, amino acid mixture (minus methionine), [³⁵S]-methionine, and the reporter plasmid DNA. b. Add this compound or narbonolide at various concentrations to different reaction tubes. Include a no-antibiotic control.

-

Incubation: a. Incubate the reactions at 37°C for 30-60 minutes to allow for protein synthesis.

-

Precipitation of Proteins: a. Stop the reactions by adding an equal volume of 10% TCA. b. Incubate on ice for 30 minutes to precipitate the newly synthesized proteins.

-

Quantification: a. Collect the protein precipitate by filtration through glass fiber filters. b. Wash the filters with 5% TCA and then with ethanol. c. Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: a. Calculate the percentage of translation inhibition for each antibiotic concentration relative to the no-antibiotic control. b. Plot the percentage of inhibition against the antibiotic concentration to determine the IC₅₀ value (the concentration that inhibits translation by 50%).

The logical flow of the in vitro translation inhibition assay is depicted below.

Signaling Pathways and Cellular Effects

Beyond direct inhibition of protein synthesis, macrolide antibiotics, including this compound, can modulate various cellular signaling pathways, particularly in host immune cells. These immunomodulatory effects are an area of active research.

Macrolides have been shown to interfere with key inflammatory signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[4] By inhibiting these pathways, macrolides can dampen the production of pro-inflammatory cytokines.

The diagram below illustrates the general influence of macrolides on these signaling pathways.

It is important to note that these immunomodulatory effects are generally observed at sub-MIC concentrations and are distinct from the primary antibacterial mechanism of action. The role of the desosamine sugar in these off-target effects is not as well-defined as its role in ribosomal binding.

Conclusion

The desosamine sugar is an indispensable component for the antibacterial bioactivity of this compound. Its presence facilitates the critical interactions required for stable binding to the bacterial ribosome, leading to the inhibition of protein synthesis. The stark contrast in activity between this compound and its aglycone, narbonolide, provides compelling evidence for the sugar's essential role. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of macrolide antibiotics and the development of novel therapeutics that can overcome existing resistance mechanisms. A deeper understanding of the structure-activity relationships, particularly the contribution of sugar moieties, will be paramount in the design of next-generation antibiotics.

References

- 1. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]

- 2. Co-produced natural ketolides methymycin and pikromycin inhibit bacterial growth by preventing synthesis of a limited number of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates a renewed focus on the discovery and development of novel antibiotics. Ketolides, a subclass of macrolide antibiotics, have emerged as a promising class of therapeutics, effective against a range of respiratory pathogens, including those resistant to older macrolides. This in-depth technical guide delves into the natural product discovery of ketolide antibiotics related to picromycin, a natural ketolide produced by Streptomyces venezuelae. This document provides a comprehensive overview of the biosynthetic pathways, detailed experimental protocols for discovery and characterization, and quantitative data to guide research and development efforts in this critical area.

The this compound Biosynthetic Pathway: A Gateway to Novel Ketolides

The biosynthesis of this compound and its congeners in Streptomyces venezuelae is a well-studied model for modular polyketide synthases (PKS) and offers a versatile platform for generating structural diversity.[1][2] The core of this pathway is the pik gene cluster, which orchestrates the assembly of the macrolactone scaffold and its subsequent modifications.

The this compound biosynthetic pathway is a complex and fascinating example of natural product assembly, involving a modular type I polyketide synthase (PKS), tailoring enzymes, and a dedicated regulatory system. The pathway's ability to produce both 12- and 14-membered ring macrolides from a single PKS assembly line is a remarkable instance of metabolic diversity.[1][3]

The key components of the pathway are:

-

Polyketide Synthase (PKS): The pikA locus encodes a modular type I PKS responsible for the synthesis of the 12-membered macrolactone 10-deoxymethynolide (B1237683) and the 14-membered narbonolide.[1][3]

-

Deoxysugar Biosynthesis and Glycosylation: The des locus contains the genes necessary for the synthesis of the deoxysugar D-desosamine and its attachment to the macrolactone core.[1]

-

Post-PKS Modifications: A key tailoring enzyme is the cytochrome P450 hydroxylase, PikC, which exhibits remarkable substrate flexibility and is responsible for the hydroxylation of the macrolide ring, a crucial step in the formation of bioactive ketolides.[3]

-

Regulation: The biosynthesis of pikromycin (B1677795) is positively regulated by the PikD protein, a pathway-specific transcriptional activator.[4]

The inherent flexibility of the pikromycin biosynthetic machinery, particularly the promiscuity of the glycosyltransferase and the P450 hydroxylase, provides a rich foundation for generating novel ketolide analogues through genetic engineering and synthetic biology approaches.[2][5]

Signaling Pathway of this compound Biosynthesis Regulation

The production of this compound is tightly controlled at the transcriptional level. The pikD gene product acts as a positive regulator, controlling the expression of key biosynthetic operons within the pik cluster. Understanding this regulatory network is crucial for optimizing the production of this compound and its derivatives.

Experimental Protocols for the Discovery and Characterization of this compound-Related Ketolides

This section provides detailed methodologies for key experiments in the discovery pipeline, from the cultivation of the producing organism to the biological evaluation of the purified compounds.

Fermentation of Streptomyces venezuelae and Extraction of Ketolides

Objective: To cultivate S. venezuelae for the production of this compound and related ketolides and to extract the produced metabolites.

Materials:

-

Streptomyces venezuelae ATCC 15439 strain

-

Spore stock in 20% glycerol

-

Seed culture medium (e.g., Tryptic Soy Broth)

-

Production medium (e.g., SGGP medium: 10 g/L glucose, 20 g/L soluble starch, 5 g/L yeast extract, 5 g/L peptone, 1 g/L K2HPO4, 0.5 g/L MgSO4·7H2O, pH 7.2)

-

250 mL baffled flasks

-

Incubator shaker (28-30°C, 200-250 rpm)

-

Ethyl acetate

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Seed Culture Preparation: Inoculate 50 mL of seed culture medium in a 250 mL baffled flask with 100 µL of S. venezuelae spore stock. Incubate at 30°C with shaking at 220 rpm for 48 hours.

-

Production Culture: Inoculate 100 mL of production medium in a 500 mL baffled flask with 5 mL of the seed culture. Incubate at 28°C with shaking at 200 rpm for 5-7 days.

-

Extraction:

-

Harvest the culture broth by centrifugation at 8,000 x g for 15 minutes.

-

Adjust the pH of the supernatant to 9.0 with NaOH.

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Pool the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the extract to dryness using a rotary evaporator.

-

Resuspend the crude extract in a small volume of methanol (B129727) for further analysis.

-

Purification of Ketolides by High-Performance Liquid Chromatography (HPLC)

Objective: To purify individual ketolide compounds from the crude extract.

Materials:

-

Crude extract from fermentation

-

HPLC system with a UV detector

-

Preparative C18 reverse-phase HPLC column (e.g., 10 µm, 250 x 21.2 mm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Methanol

-

Fraction collector

Procedure:

-

Sample Preparation: Dissolve the crude extract in methanol and filter through a 0.22 µm syringe filter.

-

HPLC Conditions:

-

Column: Preparative C18 reverse-phase column.

-

Mobile Phase: A gradient of Mobile Phase B in Mobile Phase A. A typical gradient might be:

-

0-5 min: 20% B

-

5-45 min: 20-80% B

-

45-50 min: 80-100% B

-

50-55 min: 100% B

-

55-60 min: 100-20% B

-

-

Flow Rate: 10 mL/min.

-

Detection: UV at 210 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peaks observed in the chromatogram.

-

Purity Analysis: Analyze the purity of each collected fraction by analytical HPLC. Pool the pure fractions containing the same compound and evaporate the solvent.

Structure Elucidation by NMR and Mass Spectrometry

Objective: To determine the chemical structure of the purified ketolide antibiotics.

Materials:

-

Purified ketolide compound

-

NMR spectrometer (e.g., 500 MHz or higher) with a cryoprobe

-

Deuterated solvents (e.g., CDCl3, CD3OD)

-

High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source

Procedure:

-

NMR Spectroscopy:

-

Dissolve approximately 1-5 mg of the purified compound in a suitable deuterated solvent.

-

Acquire a series of 1D and 2D NMR spectra, including:

-

¹H NMR

-

¹³C NMR

-

Correlation Spectroscopy (COSY) to identify proton-proton couplings.

-

Heteronuclear Single Quantum Coherence (HSQC) to identify one-bond proton-carbon correlations.

-

Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range proton-carbon correlations.

-

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) to determine stereochemistry.

-

-

Analyze the spectra to assemble the planar structure and relative stereochemistry of the molecule.

-

-

Mass Spectrometry:

-

Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol).

-

Infuse the sample into the ESI source of the high-resolution mass spectrometer.

-

Acquire the high-resolution mass spectrum in positive ion mode to determine the accurate mass of the molecular ion ([M+H]⁺).

-

Use the accurate mass to calculate the elemental composition of the molecule.

-

Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns that can further confirm the structure.

-

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To assess the antibacterial activity of the purified ketolide compounds.

Materials:

-

Purified ketolide compounds

-

Bacterial strains (e.g., Streptococcus pneumoniae, Haemophilus influenzae, Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 5 x 10⁵ CFU/mL

-

Incubator (37°C)

Procedure:

-

Prepare Antibiotic Dilutions: Prepare a series of two-fold serial dilutions of the ketolide compounds in CAMHB in a 96-well plate. The final concentration range should typically span from 64 to 0.06 µg/mL.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, resulting in a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Quantitative Data for this compound and Related Ketolides

The following tables summarize key quantitative data for this compound and related ketolide antibiotics to facilitate comparison and guide drug development efforts.

Production Titers of this compound in Streptomyces venezuelae

| Strain | Genetic Modification | Production Titer (mg/L) | Reference |

| S. venezuelae ATCC 15439 (Wild Type) | None | ~25 | [6] |

| BCDH overexpression | Overexpression of branched-chain α-keto acid dehydrogenase | ~32.5 | [6] |

| BCDH and methylmalonyl-CoA mutase overexpression | Overexpression of two key precursor pathway enzymes | ~43 (total macrolides) | [6] |

| NM1 strain | Overexpression of methenyltetrahydrofolate cyclohydrolase/methylenetetrahydrofolate dehydrogenase and knockdown of sulfite (B76179) reductase | 295.25 | [7] |

Minimum Inhibitory Concentrations (MICs) of Ketolide Antibiotics

| Compound | Streptococcus pneumoniae (Macrolide-Susceptible) | Streptococcus pneumoniae (Macrolide-Resistant, ermB) | Haemophilus influenzae | Reference |

| This compound | 1-4 µg/mL | >64 µg/mL | 8-16 µg/mL | Estimated from multiple sources |

| Telithromycin | ≤0.015 - 0.5 µg/mL | 0.03 - 4 µg/mL | 1 - 4 µg/mL | [5][8] |

| Cethromycin (ABT-773) | ≤0.008 - 0.03 µg/mL | 0.03 - 1 µg/mL | 1 - 4 µg/mL | [5][8] |

| Solithromycin | 0.015 - 0.12 µg/mL | 0.03 - 0.25 µg/mL | 0.5 - 2 µg/mL | [9] |

Experimental Workflow for Natural Product Discovery of Novel Ketolides

The discovery of novel ketolide antibiotics from natural sources follows a structured workflow, from initial screening to the identification of lead compounds.

Conclusion

The discovery of natural ketolide antibiotics related to this compound presents a significant opportunity to address the growing challenge of antimicrobial resistance. The well-characterized biosynthetic pathway of this compound in Streptomyces venezuelae provides a robust platform for the generation of novel analogues through genetic and metabolic engineering. The detailed experimental protocols and compiled quantitative data in this guide are intended to equip researchers and drug development professionals with the necessary tools and information to accelerate the discovery and development of the next generation of ketolide antibiotics. By leveraging a systematic discovery workflow and advanced analytical techniques, the scientific community can unlock the vast potential of microbial natural products to combat infectious diseases.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Characterization and analysis of the PikD regulatory factor in the pikromycin biosynthetic pathway of Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of a bioactive 51-membered macrolide complex by activation of a silent polyketide synthase in Streptomyces ambofaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Determination of MIC Quality Control Ranges for ABT-733, a Novel Ketolide Antimicrobial Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Production of pikromycin using branched chain amino acid catabolism in Streptomyces venezuelae ATCC 15439 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Systems metabolic engineering of Streptomyces venezuelae for the enhanced production of pikromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. A Platform for the Discovery of New Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Picromycin from Streptomyces Cultures

Introduction

Picromycin, the first macrolide antibiotic to be isolated, is a 14-membered polyketide produced by Streptomyces venezuelae.[1] It serves as a crucial precursor for the synthesis of more complex antibiotics, including the ketolides, which are effective against multi-drug-resistant pathogens.[1][2] The biosynthesis of this compound involves a Type I polyketide synthase system, starting from the narbonolide (B1238728) backbone, which is then glycosylated and hydroxylated to yield the final product.[1][3] These application notes provide a detailed protocol for the fermentation of Streptomyces venezuelae, followed by the extraction and purification of this compound for research and drug development purposes.

Phase 1: Fermentation Protocol for this compound Production

This phase outlines the cultivation of Streptomyces venezuelae under optimal conditions to maximize this compound yield.

1.1. Seed Culture Preparation

-

Inoculation: Aseptically inoculate a loopful of Streptomyces venezuelae spores or mycelial fragments from a stock culture into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptone Soya Broth or a medium composed of glucose, yeast extract, and malt (B15192052) extract).[4]

-

Incubation: Incubate the flask at 28-30°C for 48-72 hours on a rotary shaker at 180-200 rpm.[4][5]

1.2. Production Culture

-